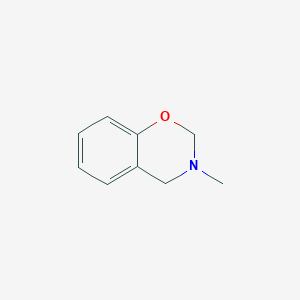

3-Methyl-3,4-dihydro-2h-1,3-benzoxazine

Descripción general

Descripción

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the reaction of an amine with formaldehyde and a phenol derivative. This reaction typically proceeds via a Mannich-type condensation, followed by cyclization to form the oxazine ring . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .

Industrial Production Methods

Industrial production of this compound often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxo-derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, which are often employed in acylation reactions. Conditions such as the presence of a catalyst and specific temperature settings are crucial for these reactions .

Major Products

The major products formed from these reactions include various substituted benzoxazines and their oxo-derivatives, which have significant biological activities .

Aplicaciones Científicas De Investigación

3,4-Dihydro-2H-1,3-benzoxazines are heterocyclic compounds recognized for their significant biological activities in humans, plants, and animals . These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory properties . The ability to modify the benzoxazine structure and their relative chemical simplicity makes them valuable in the discovery of bioactive compounds .

Synthesis and Preparation

Benzoxazine compounds can be prepared using a solvent or through a solventless process . The solventless method involves creating a substantially homogenous reaction mixture that includes a phenolic compound . Traditional methods often use solvents like dioxan, toluene, or alcohol . A solventless synthesis can be faster than using a solvent, with reaction times reduced from hours to minutes, without significantly compromising the yield . For example, 2,2-bis(3,4-dihydro-3-methyl-2H-1,3-benzoxazine)propane can be synthesized from methylamine, bisphenol-A, and paraformaldehyde .

Applications and Bioactivity

3,4-Dihydro-2H-1,3-benzoxazine derivatives have various applications due to their bioactivities .

- Antimicrobial and Antiviral Activities: Thiazine and benzothiazine derivatives, related to benzoxazines, show antibacterial and antifungal activities . Pyrazine-1,3-thiazine derivatives have demonstrated antiviral activity against HIV, influenza A virus, Enterovirus 71, and Coxsackievirus B3 .

- Anti-inflammatory and Analgesic Activities: Thiazine derivatives exhibit analgesic and anti-inflammatory activities. They have shown anti-inflammatory activity against edema caused by serotonin and carrageenan, and in the inhibition of diarrhea tests .

- Anticancer Activity: Quinazoline derivatives, which share structural similarities with benzoxazines, have been reported to have anticancer activity . Some quinazolinone derivatives have demonstrated effectiveness against various tumor cell lines .

Related Compounds

Additional information on related compounds can be found in the following:

- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Information on this compound, including its structure, chemical names, physical and chemical properties, and classification, is available .

- Methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines: Studies have been conducted on the preparation and NMR spectra of methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines, with and without N-methyl substitution .

Mecanismo De Acción

The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in inflammation . The compound’s neuroprotective effects are linked to its interaction with neurotransmitter receptors and ion channels .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydro-2H-1,3-benzoxazine: Lacks the methyl group at the 3-position.

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Has a different ring fusion pattern.

Uniqueness

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its stability and reactivity compared to its unsubstituted counterparts .

Actividad Biológica

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields.

Overview of Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Research indicates that this compound exhibits notable antibacterial and antifungal activities. For instance, derivatives of benzoxazines have been shown to inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for pharmaceutical development .

- Anticancer Activity : Studies have suggested that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound can interact with specific enzymes involved in inflammatory processes and microbial resistance. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

- Cell Signaling Modulation : It affects various signaling pathways critical for cell proliferation and survival. By modulating these pathways, the compound can enhance apoptosis in cancer cells while protecting normal cells from damage .

- Oxidative Stress Reduction : The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis and caspase activation assays. These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Propiedades

Número CAS |

6638-04-6 |

|---|---|

Fórmula molecular |

C23H30ClN5O3 |

Peso molecular |

460.0 g/mol |

Nombre IUPAC |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride |

InChI |

InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H |

Clave InChI |

IHBVUYHTCGEQHD-UHFFFAOYSA-N |

SMILES |

CN1CC2=CC=CC=C2OC1 |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.